molecular formula C21H22N2O4 B11312518 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone

1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11312518
M. Wt: 366.4 g/mol
InChI Key: KAMIRPKSNOODCO-UHFFFAOYSA-N
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Description

1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is a derivative of the pyridoindole family and is known for its complex structure, which includes both indole and methoxyphenyl groups. It has been studied for its potential use in treating neurodegenerative diseases and cancer .

Preparation Methods

The synthesis of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form the indole core . The methoxyphenyl group is then introduced through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.

Comparison with Similar Compounds

1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone can be compared with other pyridoindole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple biological targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C21H22N2O4/c1-25-18-10-13(11-19(26-2)20(18)27-3)21(24)23-9-8-17-15(12-23)14-6-4-5-7-16(14)22-17/h4-7,10-11,22H,8-9,12H2,1-3H3

InChI Key

KAMIRPKSNOODCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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